3alpha,7alpha,12beta-Trihydroxy-5beta-cholanic acid

Übersicht

Beschreibung

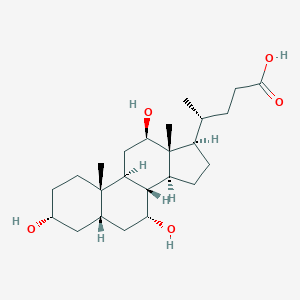

3alpha,7alpha,12beta-trihydroxy-5beta-cholanic acid is a trihydroxy-5beta-cholanic acid that is 5beta-cholan-24-oic acid substituted by hydroxy groups at positions 3, 7 and 12 (the 3alpha,7alpha,12beta stereoisomer). It has a role as a human metabolite. It is a conjugate acid of a 3alpha,7alpha,12beta-trihydroxy-5beta-cholanate.

, also known as lagocholic acid or lagocholate, belongs to the class of organic compounds known as trihydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears three hydroxyl groups. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm.

Biologische Aktivität

3alpha,7alpha,12beta-Trihydroxy-5beta-cholanic acid, commonly referred to as lagocholic acid, is a bile acid characterized by three hydroxyl groups located at the 3, 7, and 12 positions of the steroid backbone. This compound plays significant roles in various biological processes, particularly in lipid metabolism and cholesterol regulation. This article explores the biological activity of lagocholic acid, focusing on its metabolic pathways, physiological effects, and potential therapeutic applications.

- IUPAC Name : (3α,5β,7α,12β)-3,7,12-trihydroxy-5β-cholan-24-oic acid

- Molecular Formula : C24H40O5

- CAS Number : 71883-64-2

- Classification : Bile acid

Lagocholic acid is classified as a trihydroxy bile acid and is primarily found in human tissues and urine. It is known for its relatively low solubility in water and its neutral charge under physiological conditions .

Metabolism and Physiological Role

Lagocholic acid is a product of cholesterol metabolism and is involved in the synthesis of bile acids. Bile acids are essential for the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine. They also play a crucial role in regulating cholesterol homeostasis by modulating the expression of key enzymes involved in cholesterol synthesis .

Table 1: Comparison of Bile Acids

| Bile Acid | Hydroxyl Groups | Role in Metabolism |

|---|---|---|

| Cholic Acid | 3 | Facilitates fat absorption |

| Chenodeoxycholic Acid | 3 | Regulates cholesterol levels |

| Lagocholic Acid | 3 | Involved in lipid metabolism |

Lagocholic acid acts as a signaling molecule that influences various metabolic pathways. It has been shown to interact with nuclear receptors such as FXR (Farnesoid X receptor), which regulates bile acid synthesis and glucose metabolism. The activation of FXR by lagocholic acid leads to increased expression of genes involved in bile acid transport and lipid metabolism .

Clinical Implications

Research indicates that lagocholic acid may have therapeutic potential in treating metabolic disorders related to bile acid synthesis defects. For instance, it has been used in clinical settings for managing conditions like cholestasis and other liver diseases associated with impaired bile flow .

Case Study: Cholestasis Treatment

A study involving pediatric patients with bile acid synthesis disorders demonstrated that lagocholic acid supplementation improved liver function markers and reduced symptoms of cholestasis. Patients exhibited significant improvements in serum bile acid levels after treatment with lagocholic acid, indicating its role in enhancing bile flow and reducing hepatic stress .

Safety Profile

While lagocholic acid is generally considered safe for use, its effects on long-term health outcomes require further investigation. Adverse effects have been minimal in clinical studies; however, monitoring for potential interactions with other medications is recommended due to its metabolic pathways involving liver enzymes .

Wissenschaftliche Forschungsanwendungen

Bile Acid Metabolism

Lagocholic acid is a part of the bile acid family, which are steroid acids primarily involved in the digestion and absorption of dietary fats. These compounds act as physiological detergents, facilitating fat emulsification and absorption in the intestine. The presence of hydroxyl groups at specific positions enhances their solubility and functionality as surfactants in bile .

Cholesterol Homeostasis

Research indicates that bile acids, including lagocholic acid, are crucial in regulating cholesterol levels within the body. They modulate bile flow and lipid secretion, thereby influencing cholesterol metabolism and homeostasis. Studies have shown that alterations in bile acid profiles can lead to dyslipidemia and other metabolic disorders .

Diagnostic Marker for Metabolic Disorders

Therapeutic Potential

Research on Hepatotoxicity

Case Study 1: Bile Acid Profiles in Cholestasis

A study examining bile acid profiles in patients with cholestasis found elevated levels of lagocholic acid compared to healthy controls. This increase was correlated with impaired liver function tests, suggesting its utility as a biomarker for liver health assessments .

Case Study 2: Effects on Glucose Metabolism

Eigenschaften

IUPAC Name |

(4R)-4-[(3R,5S,7R,8R,9S,10S,12R,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQCQFFYRZLCQQ-KRHHAYMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101226284 | |

| Record name | (3α,5β,7α,12β)-3,7,12-Trihydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101226284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3alpha,7alpha,12beta-Trihydroxy-5beta-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

71883-64-2 | |

| Record name | (3α,5β,7α,12β)-3,7,12-Trihydroxycholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71883-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3α,5β,7α,12β)-3,7,12-Trihydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101226284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3alpha,7alpha,12beta-Trihydroxy-5beta-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.